Deacetyl-N,O-didemethyldiltiazem hydrochloride is a chemical compound that serves as a derivative of diltiazem, a well-established calcium channel blocker primarily used in the treatment of hypertension and angina. The compound is recognized for its potential therapeutic applications and unique pharmacological properties, which arise from specific modifications to the diltiazem structure.
The compound is synthesized from diltiazem through a series of chemical reactions that facilitate the removal of acetyl and methyl groups. It has been cataloged under the chemical identifier 142926-09-8, with its molecular formula being C18H20N2O3S·ClH and a molecular weight of approximately 380.889 g/mol.
Deacetyl-N,O-didemethyldiltiazem hydrochloride belongs to the class of calcium channel blockers, which are essential in managing cardiovascular conditions. It is classified under organic compounds due to its carbon-based molecular structure and is often studied in medicinal chemistry for its therapeutic effects.
The synthesis of Deacetyl-N,O-didemethyldiltiazem hydrochloride typically involves two primary steps: deacetylation and demethylation of diltiazem.
The reactions are usually performed in organic solvents under reflux conditions to enhance reaction rates and yields. The process may also involve purification steps such as recrystallization to isolate the final product in its hydrochloride salt form, ensuring high purity levels suitable for pharmaceutical applications.
The molecular structure of Deacetyl-N,O-didemethyldiltiazem hydrochloride consists of a benzothiazepine core modified by the removal of specific functional groups. The presence of nitrogen, sulfur, and oxygen atoms contributes to its unique properties.
Deacetyl-N,O-didemethyldiltiazem hydrochloride can participate in various chemical reactions:
Reactions are conducted under specific conditions that may include temperature control and pressure adjustments to optimize yields. Catalysts such as palladium on carbon are frequently employed to enhance reaction efficiency.
Deacetyl-N,O-didemethyldiltiazem hydrochloride primarily exerts its pharmacological effects by inhibiting calcium ion influx into cardiac and vascular smooth muscle cells during depolarization. This action leads to:
The inhibition mechanism is similar to that of its parent compound, diltiazem, which binds to L-type calcium channels, preventing calcium entry into cells during excitation .
Relevant data regarding these properties is crucial for applications in drug formulation and stability testing.
Deacetyl-N,O-didemethyldiltiazem hydrochloride has several significant applications in scientific research:
This compound exemplifies the importance of structural modifications in enhancing the therapeutic potential of established pharmacological agents.
Diltiazem undergoes sequential enzymatic transformations to generate Deacetyl-N,O-didemethyldiltiazem hydrochloride through three primary metabolic reactions: deacetylation, N-demethylation, and O-demethylation. These reactions occur in a tissue-specific manner, predominantly in hepatocytes, though extrahepatic metabolism contributes significantly to the compound's generation [1] [4]. The metabolic cascade initiates with hydrolytic deacetylation mediated by carboxylesterases (CES), converting diltiazem to deacetyldiltiazem (M1 metabolite). This reaction represents a crucial first step that exposes functional groups for subsequent oxidative transformations [5].
The biotransformation proceeds through two parallel phase I pathways:
The final metabolic step involves secondary oxidation where both demethylated intermediates undergo complementary demethylation via cross-over CYP450 activity, ultimately converging at Deacetyl-N,O-didemethyldiltiazem. This metabolite exhibits significantly increased hydrophilicity (logP reduction of approximately 2.5 units compared to parent diltiazem) due to the loss of two methyl groups and the acetyl moiety, facilitating renal elimination [1] [4]. Quantitative analysis of human plasma metabolites reveals this bis-demethylated metabolite accounts for approximately 5-8% of total diltiazem-related compounds at steady state, though considerable interindividual variability exists [2].
Table 1: Sequential Biotransformation Steps Generating Deacetyl-N,O-didemethyldiltiazem
Metabolic Reaction | Primary Enzyme(s) | Substrate | Product | Tissue Localization |
---|---|---|---|---|
Deacetylation | Carboxylesterases (CES1/CES2) | Diltiazem | Deacetyldiltiazem (M1) | Liver, Intestinal Mucosa |
N-demethylation | CYP3A4 > CYP2C9 | Deacetyldiltiazem | Deacetyl-N-demethyldiltiazem | Liver, Intestine |
O-demethylation | CYP2D6 | Deacetyldiltiazem | Deacetyl-O-demethyldiltiazem | Liver |
Cross-over Demethylation | CYP3A4 (O-demethylation)CYP2D6 (N-demethylation) | Deacetyl-N-demethyldiltiazemDeacetyl-O-demethyldiltiazem | Deacetyl-N,O-didemethyldiltiazem | Liver |
The generation of Deacetyl-N,O-didemethyldiltiazem critically depends on the complementary activity of two genetically polymorphic cytochrome P450 systems: CYP3A4 and CYP2D6. These enzymes exhibit distinct catalytic mechanisms and regulatory behaviors toward diltiazem derivatives:
CYP3A4-mediated N-demethylation: As the most abundant hepatic P450 enzyme (constituting ~50% of total hepatic CYP content), CYP3A4 demonstrates broad substrate plasticity that enables N-demethylation of both parent diltiazem and deacetyldiltiazem. The reaction proceeds via hydrogen abstraction from the tertiary amine group followed by oxygen rebound, generating unstable carbinolamine intermediates that decompose to secondary amines and formaldehyde [1] [4]. Kinetic studies reveal CYP3A4 exhibits moderate affinity for deacetyldiltiazem (Km ≈ 85 μM) but high catalytic turnover (kcat ≈ 12 min⁻¹), making it the dominant N-demethylation pathway [4].
CYP2D6-mediated O-demethylation: This genetically polymorphic enzyme specifically catalyzes aryl O-demethylation through an oxidative mechanism distinct from N-demethylation. CYP2D6 demonstrates high affinity for deacetyldiltiazem (Km ≈ 15 μM) but lower catalytic capacity (kcat ≈ 4 min⁻¹) compared to CYP3A4 [2]. The reaction proceeds via insertion of oxygen into the methyl group's C-H bond, forming unstable hemiacetals that dissociate to phenolic metabolites and formaldehyde. Crucially, CYP2D6 exhibits allosteric activation when exposed to high substrate concentrations, explaining its unexpectedly significant contribution despite lower hepatic abundance [2].
The metabolic interplay between these systems creates a complex regulatory network:
Table 2: Comparative Enzymology of CYP Isoforms in Diltiazem Demethylation
Enzyme Parameter | CYP3A4 (N-demethylation) | CYP2D6 (O-demethylation) |
---|---|---|
Hepatic Abundance | ~28% of total P450 | ~2% of total P450 |
Reaction Type | Oxidative N-demethylation | Oxidative O-demethylation |
Affinity (Km) | 85 ± 22 μM | 15 ± 6 μM |
Catalytic Rate (kcat) | 12 ± 3 min⁻¹ | 4 ± 1 min⁻¹ |
Inhibition Constant (Ki) | Competitive: 60 μMMechanism-based: 2 μM (MA) | Quinidine: 0.1 μM |
Genetic Polymorphism | Minimal clinical significance | Poor metabolizers: 7-10% Caucasians |
Significant interspecies differences in diltiazem metabolism directly impact the generation of Deacetyl-N,O-didemethyldiltiazem, creating challenges in extrapolating preclinical data to humans. These variations manifest across three dimensions: enzyme expression patterns, catalytic efficiencies, and tissue-specific metabolic contributions:
Deacetylase divergence: Humans express carboxylesterase 1 (CES1) as the primary hepatic deacetylase, exhibiting moderate activity toward diltiazem (Vmax ≈ 8 nmol/min/mg). In stark contrast, rats express Ces2a as a high-efficiency diltiazem deacetylase (Vmax ≈ 35 nmol/min/mg), yielding substantially higher deacetyldiltiazem concentrations. This species-specific enzyme expression results in a 6.8-fold higher deacetyldiltiazem:diltiazem AUC ratio in rats (0.82) versus humans (0.12) after equivalent dosing [5]. Consequently, rats generate disproportionately higher quantities of downstream metabolites, including Deacetyl-N,O-didemethyldiltiazem, compared to humans.
Oxidative metabolism variations: While CYP3A orthologs mediate N-demethylation across species, their catalytic efficiencies vary substantially:
More critically, O-demethylation capacity exhibits species-restricted expression patterns. Transfected cell studies confirm CYP2D6 orthologs in primates and canines catalyze diltiazem O-demethylation, whereas rodents completely lack this activity due to structural incompatibility at the enzyme's substrate recognition site [2] [5].
Tissue distribution differences: Humans exhibit significant intestinal CYP3A4-mediated first-pass metabolism (contributing ~43% of total presystemic clearance), while rodents rely predominantly on hepatic elimination. This results in altered systemic exposure to metabolic precursors of Deacetyl-N,O-didemethyldiltiazem. Additionally, dogs demonstrate negligible intestinal CYP3A expression but high renal deacetylase activity, creating yet another distinct metabolic profile [4] [5].
These interspecies variations necessitate careful interpretation of pharmacokinetic and toxicological studies:
Table 3: Species Variability in Key Metabolic Parameters Affecting Deacetyl-N,O-didemethyldiltiazem Formation
Metabolic Parameter | Human | Rat | Dog | Cynomolgus Monkey |
---|---|---|---|---|
Primary Deacetylase | CES1 | Ces2a | CES1-like | CES1 |
Deacetylation Vmax | 8 ± 2 nmol/min/mg | 35 ± 5 nmol/min/mg | 12 ± 3 nmol/min/mg | 9 ± 2 nmol/min/mg |
CYP2D-mediated O-demethylation | Yes (CYP2D6) | No | Minimal | Partial |
Intestinal CYP3A Contribution | High (43% first-pass) | Minimal | Negligible | Moderate (22%) |
Deacetyl-N,O-didemethyldiltiazem AUC (relative to human=1.0) | 1.0 | 3.7 ± 0.6 | 0.4 ± 0.1 | 1.2 ± 0.3 |
The metabolic instability of Deacetyl-N,O-didemethyldiltiazem further complicates cross-species comparisons. This metabolite undergoes rapid phase II conjugation via UGT1A1-mediated glucuronidation in humans, whereas rodents predominantly utilize sulfotransferase SULT1A1. These differential clearance mechanisms create species-specific exposure patterns that must be accounted for when evaluating preclinical pharmacology and toxicology data [1] [10].
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